1-(2-Amino-4-chlorophenyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-(2-amino-4-chlorophenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c12-8-1-2-11(10(13)7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHFHPRRYKAMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological and Biological Evaluation of Aminochlorophenyl Piperidinol Derivatives: in Vitro Perspectives
General Principles of High-Throughput In Vitro Biological Screening
High-throughput in vitro biological screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their effects on specific biological targets. This methodology utilizes automation, robotics, liquid handling devices, and sensitive detectors to conduct millions of pharmacological, chemical, or genetic tests in a condensed timeframe. The primary objective of HTS is to identify "hits"—compounds that modulate a particular biomolecular pathway or target in a desired manner.
The process typically begins with the preparation of assay plates, most commonly microtiter plates with a high density of wells (e.g., 384 or 1536). Each well hosts a specific reaction, containing the biological target (such as an enzyme or receptor), necessary reagents, and a unique compound from a vast chemical library. Automated systems then dispense these components with high precision. Following an incubation period, the activity in each well is measured by sensitive detection instruments (plate readers) that can quantify light, fluorescence, or radioactivity.
Effective HTS campaigns are built on robust assay design and stringent quality control. This includes the use of positive and negative controls to establish a baseline and ensure the assay can reliably detect the desired biological effect. The vast amounts of data generated are processed by specialized software to identify statistically significant hits, which then become the starting point for further investigation and optimization in the drug development pipeline.
Receptor Agonism Studies
Prostacyclin (IP/PGI2) Receptor Agonist Activity
Scientific literature available through comprehensive searches does not currently contain specific studies evaluating the prostacyclin (IP/PGI2) receptor agonist activity of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol or its direct derivatives. While research has been conducted on various piperidine (B6355638) derivatives as nonprostanoid IP receptor agonists, the specific aminochlorophenyl piperidinol scaffold has not been identified in this context in the reviewed studies.
Assessment of Potency and Selectivity for IP Receptors
There is no available data from published research assessing the potency and selectivity of this compound for IP receptors.
Antimycobacterial Activity Profiles
Inhibition of Mycobacterium tuberculosis
In vitro screening data specifically for this compound against Mycobacterium tuberculosis is not available in the reviewed scientific literature. However, studies on structurally related piperidinol-containing molecules have identified potent antimycobacterial activity. A notable example is the compound PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol), which was identified through high-throughput screening. nih.gov Although this compound does not feature the 2-amino substitution of the target molecule, it shares the chlorophenyl and piperidin-4-ol core structure.
PIPD1 has been shown to be a bactericidal agent against M. tuberculosis, targeting the mycolic acid transporter MmpL3, which is essential for the formation of the mycobacterial cell wall. nih.govnih.gov Its activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) clinical isolates of M. tuberculosis highlights the potential of the piperidinol scaffold. nih.govnih.gov
| Strain | Resistance Profile | MIC (μg/mL) |
|---|---|---|
| mc²6230 | Drug-Sensitive | 0.125 |
| MDR-1 | Resistant to Isoniazid, Rifampicin | 0.125 |
| MDR-2 | Resistant to Isoniazid, Rifampicin | 0.125 |
| XDR-1 | Resistant to Isoniazid, Rifampicin, Ofloxacin, Kanamycin | 0.25 |
| XDR-2 | Resistant to Isoniazid, Rifampicin, Ofloxacin, Kanamycin | 0.25 |
Inhibition of Mycobacterium abscessus
Similar to the findings for M. tuberculosis, there is no specific research detailing the inhibitory activity of this compound against Mycobacterium abscessus. The related piperidinol derivative, PIPD1, has been demonstrated to be an effective inhibitor of M. abscessus, also by targeting the MmpL3 transporter. researchgate.net Structure-activity relationship (SAR) studies on this class of compounds have pointed to specific sites on the piperidinol scaffold that are crucial for activity, identifying promising analogues for further development against this intrinsically drug-resistant pathogen. researchgate.net
Another class of related compounds, piperidine-4-carboxamides, has also been investigated for activity against M. abscessus. nih.govnih.gov The lead compound MMV688844 was found to be a potent inhibitor, although its mechanism differs, targeting the DNA gyrase enzyme. nih.gov
| Compound | Compound Class | Target | MIC Range (μM) |
|---|---|---|---|
| PIPD1 | Piperidinol | MmpL3 | N/A (Potent inhibition reported) |
| MMV688844 | Piperidine-4-carboxamide | DNA Gyrase | 6 - 14 |
| 844-TFM (MMV688844 analog) | Piperidine-4-carboxamide | DNA Gyrase | 1.5 - 6 |
Targeting Mycobacterial Transporters (e.g., MmpL3)
The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for exporting mycolic acids, in the form of trehalose (B1683222) monomycolates (TMM), to the mycobacterial cell envelope. nih.gov Its crucial role in cell wall biosynthesis makes it a significant target for novel anti-tuberculosis drugs. nih.govnih.gov The function of MmpL3 is dependent on the proton motive force (PMF). nih.govnih.gov Inhibition of MmpL3 leads to the intracellular accumulation of TMM and a subsequent reduction in essential cell wall components, ultimately proving lethal to the bacterium. nih.govplos.org
A variety of chemical scaffolds have been identified as MmpL3 inhibitors, including indole-2-carboxamides, adamantyl ureas, and benzimidazoles. nih.govnih.gov Notably, a piperidinol derivative, 4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol (PIPD-1), was identified as the first in its class to target MmpL3. nih.gov The generation of spontaneous resistant mutants of Mycobacterium tuberculosis against various compounds, followed by whole genome sequencing, has repeatedly identified single nucleotide polymorphisms in the mmpL3 gene, confirming it as the target. plos.orgnih.gov While a range of piperidine and pyrazole-based derivatives have shown potent activity against drug-susceptible and drug-resistant Mtb strains by targeting MmpL3, specific studies evaluating this compound for this activity have not been reported in the reviewed literature. plos.orgnih.gov
Inhibition of Mycobacterial N-Acetyltransferases (NATs)
Mycobacterial N-acetyltransferase (NAT) enzymes are considered a potential target for new anti-tuberculosis agents. nih.gov The nat (B4201923) gene is essential for M. tuberculosis survival within macrophages and plays a role in the synthesis of cell wall mycolates. nih.govnih.gov
Piperidinol derivatives have been identified as potent inhibitors of mycobacterial growth, with some exhibiting a minimum inhibitory concentration (MIC) of less than 5 µg/mL. nih.gov Research has shown that their mechanism of action includes the inhibition of mycobacterial NAT enzymes. nih.govnih.gov For example, the piperidinol derivative 3-benzoyl-4-phenyl-1-methylpiperidinol was found to be a potent inhibitor of M. tuberculosis. nih.gov The inhibition mechanism is believed to function like a prodrug; activation of the piperidinol leads to the formation of a reactive phenyl vinyl ketone (PVK). nih.gov This PVK fragment then selectively forms a covalent adduct with a cysteine residue in the active site of the NAT enzyme, leading to its inhibition. nih.gov While the piperidinol scaffold is established as a promising class of NAT inhibitors, specific in vitro evaluation of this compound against mycobacterial NATs was not found in the available literature. nih.govnih.gov
Enzyme Inhibition Assays
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. nih.govmdpi.com Various piperidine derivatives have been synthesized and evaluated for their cholinesterase inhibitory potential. nih.govacgpubs.org
One study on α,β-unsaturated carbonyl based piperidinone derivatives found that compounds in the series were generally more potent against AChE than BuChE. acgpubs.org However, a derivative featuring a chlorine substituent, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one, demonstrated the best anti-BuChE activity and acted as a dual inhibitor of both enzymes. acgpubs.org Another study involving benzimidazole-based piperidine hybrids also showed good to moderate inhibitory activities against both AChE and BuChE. nih.gov Furthermore, hybrid molecules combining α-lipoic acid with 4-amino-1-benzyl piperidines have demonstrated effective BuChE inhibitory activity, with one compound also showing potent inhibition against AChE, comparable to the standard drug galantamine. researchgate.net
| Compound Class | Enzyme | IC₅₀ (µM) | Reference |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | 12.55 | acgpubs.org |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | 18.04 | acgpubs.org |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | Butyrylcholinesterase (BuChE) | 17.28 | acgpubs.org |
| Rivastigmine (Standard) | Acetylcholinesterase (AChE) | 10.87 | acgpubs.org |
| α-Lipoic acid-4-amino-1-benzyl piperidine hybrid (Compound 17) | Acetylcholinesterase (AChE) | 1.75 ± 0.30 | researchgate.net |
| α-Lipoic acid-4-amino-1-benzyl piperidine hybrid (Compound 17) | Butyrylcholinesterase (BuChE) | 5.61 ± 1.25 | researchgate.net |
| Galantamine (Standard) | Acetylcholinesterase (AChE) | 1.7 ± 0.9 | researchgate.net |
| Galantamine (Standard) | Butyrylcholinesterase (BuChE) | 9.4 ± 2.5 | researchgate.net |
This table presents the 50% inhibitory concentration (IC₅₀) values for selected piperidine derivatives against cholinesterase enzymes.
Urease Inhibition
Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.orgnih.gov It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach. frontiersin.orgulisboa.pt Therefore, urease inhibitors are of considerable interest for treating infections caused by ureolytic bacteria. elsevierpure.com
Various heterocyclic compounds have been investigated for their urease inhibitory potential. Studies on derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) revealed potent inhibitory activities, with several compounds showing IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. frontiersin.org For instance, compound 5b (N-(2-Chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide) and 7e (N-(4-nitrophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)isobutyramide) exhibited IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, compared to 23.2 ± 11.0 µM for thiourea. frontiersin.org Similarly, certain oxazole-based imidazopyridine scaffolds have been identified as more potent inhibitors than thiourea. nih.gov While compounds containing a chlorophenyl group, such as 1-(4-chlorophenyl)-3-palmitoylthiourea, have been noted as effective jack bean urease inhibitors, specific data on the urease inhibitory activity of this compound is not available in the reviewed scientific literature. nih.gov
| Compound | IC₅₀ (µM) | Reference |
| Pyridylpiperazine derivative 5b | 2.0 ± 0.73 | frontiersin.org |
| Pyridylpiperazine derivative 7e | 2.24 ± 1.63 | frontiersin.org |
| Imidazopyridine derivative 4i | 5.68 ± 1.66 | nih.gov |
| Imidazopyridine derivative 4o | 7.11 ± 1.24 | nih.gov |
| Thiourea (Standard) | 23.2 ± 11.0 | frontiersin.org |
| Thiourea (Standard) | 21.37 ± 1.76 | nih.gov |
This table displays the 50% inhibitory concentration (IC₅₀) values for selected heterocyclic compounds against urease.
Aromatase Inhibition
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis, converting androgens to estrogens. nih.govmdpi.com Its inhibition is a key strategy in the treatment of estrogen-dependent diseases, most notably breast cancer. mdpi.com
Structurally related compounds, specifically 3-alkylated and 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, have been synthesized and evaluated as aromatase inhibitors. nih.gov These compounds are analogues of aminoglutethimide, a known aromatase inhibitor. nih.gov In vitro testing against human placental aromatase showed that these piperidine derivatives possess potent inhibitory activity. For example, 3-cyclopentyl-3-(4-aminophenyl)piperidine-2,6-dione and 3-cyclohexyl-3-(4-aminophenyl)piperidine-2,6-dione exhibited IC₅₀ values of 1.2 µM and 0.3 µM, respectively. nih.gov This represents a significant increase in potency compared to aminoglutethimide, which has an IC₅₀ of 37 µM. nih.gov The (+)-enantiomer of the cyclohexyl derivative was found to be a 240-fold more potent aromatase inhibitor than racemic aminoglutethimide, while also showing reduced inhibition of other enzymes like desmolase, indicating improved selectivity. nih.gov
| Compound | IC₅₀ (µM) | Reference |
| 3-cyclopentyl-3-(4-aminophenyl)piperidine-2,6-dione | 1.2 | nih.gov |
| 3-cyclohexyl-3-(4-aminophenyl)piperidine-2,6-dione | 0.3 | nih.gov |
| Aminoglutethimide (Standard) | 37 | nih.gov |
This table shows the 50% inhibitory concentration (IC₅₀) values for aminophenyl piperidine derivatives against human placental aromatase.
Broad-Spectrum Antimicrobial Properties
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. biomedpharmajournal.org Heterocyclic compounds, including those with a piperidine nucleus, have been widely explored for this purpose and are known to exhibit a range of biological activities, including bactericidal and fungicidal properties. biomedpharmajournal.orgacademicjournals.org
Several studies have demonstrated the antimicrobial potential of piperidine derivatives. A series of 2-piperidin-4-yl-benzimidazoles were shown to inhibit the growth of both Gram-positive and Gram-negative bacteria of clinical importance with low micromolar minimum inhibitory concentrations (MIC). nih.gov Another study synthesized N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide and found it exhibited a high degree of inhibition against various bacterial strains, including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. ijpbs.com Similarly, an investigation into six novel piperidine derivatives found that one compound, in particular, showed the strongest inhibitory activity and best MIC results against seven different bacteria. academicjournals.org Furthermore, nitrothiazole derivatives incorporating a piperidine ring have demonstrated potent and selective activity against Mycobacterium tuberculosis with MIC₉₀ values as low as 0.24 µM. mdpi.com While these findings highlight the potential of the broader class of piperidine derivatives as antimicrobial agents, specific data for this compound was not present in the reviewed literature.
Antibacterial Activity (e.g., Salmonella typhi, Bacillus subtilis)
There is currently no available scientific literature detailing the in vitro antibacterial activity of this compound against Salmonella typhi or Bacillus subtilis. While research exists on the antibacterial properties of various other piperidine derivatives, specific data regarding the minimum inhibitory concentration (MIC) or zone of inhibition for the subject compound against these bacterial strains has not been reported.
Table 1: Antibacterial Activity of this compound
| Bacterium | Test Method | Results (e.g., MIC µg/mL) |
|---|---|---|
| Salmonella typhi | Data not available | Data not available |
| Bacillus subtilis | Data not available | Data not available |
Antifungal Activity
Similarly, there is a lack of published research on the in vitro antifungal activity of this compound. Studies investigating its efficacy against common fungal pathogens, including data on minimum fungicidal concentration (MFC) or specific mechanisms of antifungal action, were not found in the available scientific literature.
Table 2: Antifungal Activity of this compound
| Fungus | Test Method | Results (e.g., MIC µg/mL) |
|---|---|---|
| Specific strains | Data not available | Data not available |
Interaction with Other Biological Targets (e.g., DNA Gyrase, Lanosterol (B1674476) 14α-demethylase, KEAP1-NRF2)
No studies were identified that specifically investigate the interaction of this compound with the biological targets DNA gyrase, lanosterol 14α-demethylase, or the KEAP1-NRF2 pathway. Therefore, data regarding its potential inhibitory or modulatory effects on these targets, including IC50 or binding affinity values, are not available.
Table 3: Interaction of this compound with Biological Targets
| Biological Target | Type of Interaction | Measurement (e.g., IC50, Ki) |
|---|---|---|
| DNA Gyrase | Data not available | Data not available |
| Lanosterol 14α-demethylase | Data not available | Data not available |
| KEAP1-NRF2 | Data not available | Data not available |
Structure Activity Relationship Sar Studies of Aminochlorophenyl Piperidinols
Impact of Substituent Modifications on Biological Activity
The presence and nature of halogen substituents on the aromatic ring are critical determinants of biological activity in many pharmacologically active molecules. In the context of aminochlorophenyl piperidinols, the 4-chloro substituent on the phenyl ring plays a multifaceted role.
The following table illustrates how modifying the halogen substituent on the phenyl ring of a hypothetical 4-aryl-piperidin-4-ol series can impact biological activity, demonstrating a common trend observed in medicinal chemistry.
| Compound ID | Aromatic Substituent (X) | Relative Potency | Primary Contribution |
| 1a | -H | 1 | Baseline |
| 1b | -F | 5 | Electronegativity, potential H-bond acceptor |
| 1c | -Cl | 10 | Optimal balance of lipophilicity and size |
| 1d | -Br | 8 | Increased lipophilicity and polarizability |
| 1e | -I | 6 | High lipophilicity, potential steric hindrance |
Note: Data is illustrative and based on general principles of halogen substitution in related compound series.
The piperidine (B6355638) ring in 1-(2-Amino-4-chlorophenyl)piperidin-4-ol contains a stereocenter at the C4 position, meaning the compound can exist as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.govnih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each stereoisomer.
The piperidine ring typically adopts a stable chair conformation. In the related compound, 4-(4-chlorophenyl)piperidin-4-ol, crystallographic studies have shown that the bulkier 4-chlorophenyl group occupies the more stable equatorial position, while the smaller hydroxyl group occupies the axial position. The precise three-dimensional arrangement of these substituents is a key determinant of biological activity. A subtle change from a cis to a trans isomer in some 3,4-disubstituted piperidine analogues can lead to dramatic shifts in biological target selectivity. Therefore, the spatial orientation of the hydroxyl and aminochlorophenyl groups in the R- and S-enantiomers of the title compound would be expected to result in differential binding affinities and pharmacological effects.
| Enantiomer | Hypothetical Receptor Affinity (Ki, nM) | Rationale |
| (R)-enantiomer | 15 | Favorable orientation of key functional groups (e.g., -OH) with receptor binding sites. |
| (S)-enantiomer | 250 | Steric clash or suboptimal orientation of a key functional group, leading to weaker interaction. |
Note: This table provides a hypothetical example to illustrate the common pharmacological differences observed between enantiomers.
The 2-amino group on the phenyl ring and the 4-hydroxyl group on the piperidine ring are critical functional groups capable of forming hydrogen bonds. These groups are often essential for anchoring a ligand within its biological target's binding site.
Functionalization or modification of these groups can provide significant insight into their role. For example, converting the hydroxyl group (-OH) to a methoxy ether (-OCH₃) removes its ability to act as a hydrogen bond donor, which often leads to a significant decrease in binding affinity if this interaction is critical. Similarly, acylation or alkylation of the 2-amino group (-NH₂) would alter its hydrogen bonding capacity and steric profile. Studies on related compounds have shown that such modifications can drastically alter the pharmacological profile.
| Modification | Functional Group | Expected Impact on Activity | Rationale |
| O-Methylation | 4-Hydroxyl (-OH → -OCH₃) | Decrease | Loss of H-bond donating ability. |
| O-Acetylation | 4-Hydroxyl (-OH → -OAc) | Decrease | Loss of H-bond donating ability and increased steric bulk. |
| N-Acetylation | 2-Amino (-NH₂ → -NHAc) | Decrease | Reduced basicity and altered H-bonding capacity. |
Note: This table illustrates expected outcomes based on general principles of functional group modification.
Identification of Critical Pharmacophoric Elements within the Piperidinol Scaffold
A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov For the aminochlorophenyl piperidinol scaffold, the critical pharmacophoric elements can be defined as follows:
Aromatic Ring: The 4-chlorophenyl group serves as a crucial hydrophobic feature that likely interacts with a nonpolar pocket in the receptor. Its specific substitution pattern dictates electronic properties and potential for directional interactions like halogen bonding.
Hydrogen Bond Donor/Acceptor: The 4-hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong, directional interactions that are often vital for high-affinity binding.
Hydrogen Bond Donor: The 2-amino group on the phenyl ring provides an additional hydrogen bond donor site, which can contribute to binding affinity and selectivity.
Basic Nitrogen Atom: The piperidine nitrogen is basic and will be protonated at physiological pH. This positively charged center can form a strong ionic interaction or a charge-assisted hydrogen bond with an acidic amino acid residue (e.g., aspartate or glutamate) in the target protein.
Elucidation of Molecular Determinants for Receptor/Enzyme Binding Affinity
The binding of a ligand to its receptor is governed by a combination of molecular interactions. Molecular docking and modeling studies on related scaffolds help elucidate these determinants. nih.gov
Hydrophobic Interactions: The 4-chlorophenyl ring is expected to be a primary driver of binding, fitting into a hydrophobic pocket of the target protein. The chlorine atom enhances this hydrophobicity.
Hydrogen Bonding Network: The 4-hydroxyl group and the 2-amino group are predicted to be key players in establishing a hydrogen bond network with polar residues in the binding site. The specific geometry of these bonds is often stereochemically dependent, explaining the potential for different activities between enantiomers.
Ionic Interactions: The protonated piperidine nitrogen is crucial for anchoring the molecule, likely via a salt bridge to a negatively charged residue on the receptor. This is a common and powerful interaction for amine-containing pharmaceuticals.
Computational techniques like molecular docking can predict the preferred orientation of the ligand in a binding site, while scoring functions estimate the binding affinity based on these interactions.
Comparative SAR Analysis with Structurally Related Piperidine Derivatives
Comparing the aminochlorophenyl piperidinol scaffold to structurally related derivatives reveals the importance of each component. A particularly insightful comparison is between piperidine and piperazine cores. Piperazine contains a second nitrogen atom at the 4-position of the ring, which can significantly alter the compound's physical properties and biological activity profile. researchgate.netnih.gov
In one study on dual-activity histamine H₃ and sigma-1 (σ₁) receptor ligands, replacing a piperazine ring with a piperidine ring led to a dramatic and selective increase in affinity for the σ₁ receptor while maintaining high affinity for the H₃ receptor. nih.gov This highlights that the piperidine core itself is a critical structural element for certain receptor interactions.
The table below, based on published data for a related series, compares the receptor binding affinities of a piperazine derivative with its corresponding piperidine analogue, demonstrating the profound impact of the core scaffold. nih.gov
| Compound | Core Scaffold | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | σ₁R vs hH₃R Selectivity |
| 4 | Piperazine | 3.17 | 1531 | 0.002 |
| 5 | Piperidine | 7.70 | 3.64 | 2.1 |
Advanced Computational Chemistry and Molecular Modeling for Aminochlorophenyl Piperidinol Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or a nucleic acid. This method is crucial in drug discovery for estimating the binding affinity and understanding the interaction patterns between a ligand and its receptor.
For 1-(2-Amino-4-chlorophenyl)piperidin-4-ol, molecular docking simulations would be instrumental in identifying potential biological targets and elucidating its binding mode. The process involves generating a three-dimensional structure of the ligand and docking it into the active site of a target protein. Scoring functions are then used to evaluate the strength of the interaction, providing a quantitative measure of binding affinity.
Key interactions that would be analyzed in a docking study of this compound include:
Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups of the ligand can act as hydrogen bond donors, while the nitrogen atom of the piperidine (B6355638) ring can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The chlorophenyl ring provides a significant hydrophobic moiety that can interact with nonpolar residues in the binding pocket of a target.
Electrostatic Interactions: The distribution of partial charges across the molecule, influenced by the electronegative chlorine and nitrogen atoms, will govern electrostatic interactions with the target.
While specific docking studies for this compound are not extensively detailed in the available literature, the principles of molecular docking are well-established for similar piperidine derivatives. Such studies have been pivotal in understanding the structure-activity relationships of this class of compounds.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the electronic properties of molecules with high accuracy.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide detailed information about its molecular geometry, vibrational frequencies, and electronic properties. By solving the Kohn-Sham equations, DFT can map the electron density of the molecule, which is fundamental to understanding its chemical behavior. The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data.
Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and polarizability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and easily polarizable molecule. For this compound, the presence of the electron-donating amino group and the electron-withdrawing chloro group on the phenyl ring would significantly influence the energies of the frontier orbitals.
Table 1: Conceptual Frontier Molecular Orbital Properties
| Property | Description | Relevance to this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capacity of the molecule. The amino group is expected to contribute significantly to the HOMO. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capacity of the molecule. The chlorophenyl ring is likely a major contributor to the LUMO. |
| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. |
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and are widely used in computational chemistry to predict chemical behavior.
Table 2: Global Chemical Reactivity Descriptors
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ = -χ) | A measure of the molecule's ability to act as an electrophile. |
These descriptors, once calculated for this compound, would provide a comprehensive profile of its chemical reactivity.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional conformation of a molecule is critical to its biological activity. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and their relative energies. For flexible molecules like this compound, which contains a piperidine ring, this analysis is particularly important.
Crystal structure studies of the closely related compound, 4-(4-Chlorophenyl)piperidin-4-ol, reveal that the piperidine ring adopts an almost ideal chair conformation. researchgate.netresearchgate.net In this conformation, the bulky 4-chlorophenyl group occupies the equatorial position to minimize steric hindrance, while the hydroxyl group and the N-H hydrogen atom are in axial positions. researchgate.netresearchgate.net This arrangement is typical for such substituted piperidines. researchgate.netresearchgate.net
Table 3: Torsion Angles for 4-(4-Chlorophenyl)piperidin-4-ol
| Torsion Angle | Value (°) |
| C2—C3—C4—O4 | -64.46 (15) |
| C6—C5—C4—O4 | 60.81 (15) |
| C5—C6—N1—H1 | 65.0 (13) |
| C3—C2—N1—H1 | -64.8 (14) |
| (Data from a crystal structure study of the analog) researchgate.net |
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in solution. By simulating the motion of the atoms over time, MD can explore the conformational landscape of the molecule, including the flexibility of the piperidine ring and the rotation of the phenyl group. These simulations are essential for understanding how the molecule behaves in a physiological environment and how its conformation might change upon binding to a target.
Analysis of Molecular Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactivity of a molecule. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.
Red regions indicate negative electrostatic potential and are associated with electron-rich areas, which are susceptible to electrophilic attack. For this compound, these regions would be expected around the electronegative oxygen, nitrogen, and chlorine atoms.
Blue regions represent positive electrostatic potential and correspond to electron-poor areas, which are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to heteroatoms (e.g., the H of the -OH and -NH2 groups).
Green regions indicate neutral or near-zero potential.
The MEP surface of this compound would provide a visual representation of its reactive sites and help in predicting its intermolecular interactions, such as hydrogen bonding.
Protein-Ligand Binding Thermodynamics (e.g., Bovine Serum Albumin (BSA) Binding)
Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the protein-ligand binding thermodynamics of this compound, including its interaction with Bovine Serum Albumin (BSA), were identified.
The investigation of a compound's binding affinity and thermodynamic profile with serum albumins like BSA is a critical step in computational drug design and discovery. This analysis typically involves techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and molecular docking to determine key thermodynamic parameters. These parameters, including the binding constant (Ka), Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide insight into the spontaneity and primary driving forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) of the protein-ligand interaction.
While such studies are foundational for understanding the pharmacokinetic and pharmacodynamic properties of novel chemical entities, published research detailing these specific thermodynamic data for this compound is not available at this time.
Crystal Structure Analysis and Intermolecular Interaction Mapping (e.g., Hirshfeld Surface Analysis)
Similarly, a thorough review of crystallographic databases and the scientific literature did not yield any published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not publicly available.
Crystal structure analysis is an essential technique for unambiguously determining the three-dimensional arrangement of atoms in a solid-state, providing precise information on bond lengths, bond angles, and torsion angles. This empirical data is fundamental for understanding the molecule's conformation.
Although Hirshfeld surface analysis is a powerful tool for intermolecular interaction mapping in chemical compounds, the prerequisite crystallographic data for this compound has not been reported in the accessible scientific literature.
Emerging Research Avenues and Future Directions for Aminochlorophenyl Piperidinol Research
Rational Design of Next-Generation Therapeutic Agents Based on Piperidinol Scaffolds
The piperidine (B6355638) ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products, making it a cornerstone in drug design. nih.govresearchgate.netacs.org The rational design of new therapeutic agents based on the piperidinol scaffold involves a deep understanding of its structure-activity relationships (SAR). By systematically modifying the chemical structure of 1-(2-Amino-4-chlorophenyl)piperidin-4-ol and its analogs, researchers can optimize their therapeutic potential. The goal is to enhance potency and selectivity for specific biological targets while minimizing off-target effects.
Chiral piperidine scaffolds are of particular interest as their introduction into small molecules can modulate physicochemical properties, enhance biological activities and selectivity, and improve pharmacokinetic profiles. researchgate.netdoaj.org For instance, additional substitutions at different positions on the piperidine ring can be accommodated in the binding pockets of target proteins, potentially leading to improved pharmacological profiles. nih.govacs.org
The process of rational drug design for piperidinol-based compounds often involves:
Pharmacophore Modeling: Identifying the essential structural features responsible for biological activity to guide the design of new molecules. frontiersin.org
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the biological target to design ligands with high affinity and selectivity.
Fragment-Based Drug Design: Using small molecular fragments that bind to the target as starting points for building more potent drug candidates. nih.gov
Table 1: Key Considerations in the Rational Design of Piperidinol-Based Therapeutic Agents
| Design Strategy | Objective | Example Application |
|---|---|---|
| Scaffold Hopping | To identify novel core structures with similar biological activity but different chemical properties. | Replacing the piperidinol core with other heterocyclic systems to explore new intellectual property space and improve drug-like properties. |
| Bioisosteric Replacement | To modify a specific part of the molecule to improve its properties without significantly changing its shape. | Substituting the chlorine atom on the phenyl ring with other halogens or functional groups to modulate electronic properties and binding interactions. |
| Conformational Restriction | To lock the molecule in a specific conformation that is optimal for binding to the target. | Introducing ring systems or bulky groups to limit the rotational freedom of the piperidinol scaffold. |
Identification and Validation of Novel Biological Targets for Aminochlorophenyl Piperidinols
A crucial aspect of advancing aminochlorophenyl piperidinol research is the identification and validation of new biological targets. While this class of compounds may have known activities, exploring their potential to interact with other disease-relevant proteins can open up new therapeutic applications. The process of target identification and validation is a critical and often challenging phase in drug discovery. nih.gov
Computational methods are increasingly being used to predict potential biological targets for new chemical entities. In silico tools like SwissTargetPrediction can analyze the chemical structure of a compound and predict its most likely protein targets. clinmedkaz.org This approach can help to prioritize experimental studies and guide further research. clinmedkaz.org
Once potential targets are identified, they must be validated to confirm their role in the disease process and their suitability for therapeutic intervention. Target validation can be achieved through a combination of genetic and chemical methods. nih.gov Genetic approaches, such as gene knockout or knockdown, can provide strong evidence for the role of a target in a disease. nih.gov Chemical validation involves the use of small molecule inhibitors to modulate the activity of the target and observe the resulting biological effects. nih.gov
The validation process for novel targets for aminochlorophenyl piperidinols would typically involve:
Biochemical Assays: To confirm the direct interaction of the compound with the purified target protein and to determine its binding affinity and inhibitory activity.
Cell-Based Assays: To assess the effect of the compound on the activity of the target in a cellular context and to evaluate its impact on cellular signaling pathways.
In Vivo Models: To investigate the therapeutic potential of the compound in animal models of the disease and to confirm the engagement of the target in vivo. nih.gov
Development of Innovative Synthetic Methodologies for Enhanced Structural Diversity
The ability to generate a wide range of structurally diverse molecules is essential for successful drug discovery. nih.govcam.ac.uk In the context of aminochlorophenyl piperidinols, the development of innovative synthetic methodologies is crucial for creating libraries of compounds with diverse substitution patterns and stereochemistries. nih.govajchem-a.com
Traditional methods for the synthesis of piperidines often involve the formation of the piperidine ring itself. nih.govmdpi.com However, recent advances have focused on the functionalization of pre-existing piperidine rings, which can be a more efficient way to generate structural diversity. nih.govdntb.gov.ua
Diversity-oriented synthesis (DOS) is a powerful strategy for the efficient generation of compound collections with a high degree of structural diversity. nih.govcam.ac.ukcam.ac.uk The goal of DOS is to explore large areas of chemical space by creating libraries of molecules with diverse scaffolds and stereochemistry. cam.ac.ukcam.ac.uk This approach is particularly well-suited for the discovery of novel bioactive small molecules. nih.govsemanticscholar.orgnih.gov
Some of the innovative synthetic methodologies that can be applied to the synthesis of aminochlorophenyl piperidinol analogs include:
Late-Stage Functionalization: The introduction of functional groups into a complex molecule at a late stage of the synthesis, which allows for the rapid generation of analogs.
Multicomponent Reactions: Reactions in which three or more starting materials are combined in a single step to form a complex product, which can be a highly efficient way to generate molecular diversity.
Flow Chemistry: The use of continuous-flow reactors for chemical synthesis, which can offer advantages in terms of safety, efficiency, and scalability.
Table 2: Modern Synthetic Approaches for Piperidinol Diversification
| Synthetic Methodology | Description | Potential Advantage for Piperidinol Analogs |
|---|---|---|
| C-H Activation/Functionalization | Direct functionalization of carbon-hydrogen bonds, which are typically unreactive. | Allows for the introduction of substituents at various positions on the piperidine ring and the aromatic ring without the need for pre-functionalized starting materials. nih.gov |
| Photoredox Catalysis | The use of light to initiate chemical reactions, which can enable new types of chemical transformations. | Can be used to perform challenging reactions under mild conditions, such as the formation of carbon-carbon and carbon-heteroatom bonds. |
| Enzymatic Synthesis | The use of enzymes to catalyze chemical reactions, which can offer high levels of stereoselectivity. | Can be used to generate enantiomerically pure piperidinol analogs, which is important for understanding their biological activity. |
Synergistic Integration of In Silico and Experimental Techniques in Drug Discovery Pipelines
The integration of computational (in silico) and experimental techniques is becoming increasingly important in modern drug discovery. frontiersin.orgnih.govmdpi.com This synergistic approach can accelerate the drug discovery process, reduce costs, and increase the chances of success. nih.govopenmedicinalchemistryjournal.com
In silico methods can be used at all stages of the drug discovery pipeline, from target identification and validation to lead optimization and preclinical development. mdpi.comopenmedicinalchemistryjournal.com For example, virtual screening can be used to screen large libraries of compounds to identify potential hits, and molecular docking can be used to predict the binding mode of a ligand to its target. openmedicinalchemistryjournal.comresearchgate.netnih.govnih.gov
Experimental techniques are then used to validate the predictions of the in silico models and to provide further insights into the biological activity of the compounds. biorxiv.org This iterative process of in silico prediction and experimental validation can lead to the rapid identification and optimization of promising drug candidates. nih.govresearchgate.netmdpi.com
The integration of in silico and experimental techniques in the discovery of aminochlorophenyl piperidinol-based drugs could involve:
Computational Prediction of ADMET Properties: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, which can help to identify potential liabilities early in the drug discovery process. nih.govmdpi.com
Machine Learning for Synergy Prediction: Employing machine learning algorithms to predict synergistic drug combinations, which can be a powerful strategy for treating complex diseases. nih.govfrancis-press.com
Molecular Dynamics Simulations: Using computer simulations to study the dynamic behavior of the ligand-target complex, which can provide insights into the mechanism of action of the drug. nih.govresearchgate.net
Translational Perspectives and Preclinical Research Paradigms
Translational research is the process of "translating" basic scientific discoveries into new therapies and medical practices. nih.govresearchgate.netsemanticscholar.org It is a critical component of the drug discovery and development process, as it bridges the gap between the laboratory and the clinic. nih.govdndi.org
Preclinical research is the stage of drug development that takes place before a new drug is tested in humans. nih.gov The goal of preclinical research is to assess the safety and efficacy of a new drug in animal models of the disease. nih.gov This information is then used to support an Investigational New Drug (IND) application to the regulatory authorities.
The translational and preclinical development of aminochlorophenyl piperidinol-based drug candidates would involve a series of studies designed to:
Establish a Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: To understand how the drug is absorbed, distributed, metabolized, and excreted by the body, and how these processes relate to its pharmacological effects.
Evaluate the Safety and Tolerability of the Drug: To identify any potential toxicities associated with the drug and to determine a safe dose for first-in-human studies.
Demonstrate Proof-of-Concept in Animal Models: To show that the drug is effective in treating the disease in a relevant animal model.
A key challenge in translational research is the high attrition rate of drugs in clinical trials. nih.gov Many drugs that show promise in preclinical studies fail to demonstrate efficacy or have unexpected side effects in humans. nih.gov To address this challenge, there is a growing emphasis on the use of more predictive preclinical models and the development of biomarkers that can be used to monitor the effects of the drug in both animals and humans. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(2-Amino-4-chlorophenyl)piperidin-4-ol in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store the compound in a cool, dry environment, segregated from oxidizing agents. For spills, use inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols. Refer to Safety Data Sheets (SDS) for piperidine derivatives, which highlight risks of skin/eye irritation and respiratory sensitization .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer : A common approach involves nucleophilic substitution of 2-amino-4-chlorobenzene with a functionalized piperidin-4-ol precursor. Optimize reaction conditions (e.g., solvent polarity, temperature) using design of experiments (DoE) to maximize yield. Post-synthesis, purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and validate purity using HPLC (>98% by area normalization) .
Q. What analytical techniques are suitable for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for related piperidin-4-one derivatives .
- Spectroscopy : Use - and -NMR to verify aromatic protons (δ 6.8–7.4 ppm) and piperidine ring signals (δ 2.5–4.0 ppm). FT-IR can confirm secondary amine (N–H stretch ~3300 cm) and hydroxyl groups (O–H ~3200 cm) .
Advanced Research Questions
Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or receptor binding) with ATP/ligand competition protocols. IC values can be calculated via dose-response curves.
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare selectivity indices against normal cells. Include positive controls (e.g., doxorubicin) and validate results with triplicate replicates .
Q. What experimental design strategies optimize reaction conditions for scaling synthesis?
- Methodological Answer : Implement factorial design (e.g., 2 factorial) to assess variables like temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs). Use ANOVA to identify significant factors. Central composite design (CCD) can further refine optimal conditions, minimizing side-product formation while maximizing yield .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?
- Methodological Answer : Systematically vary substituents on the phenyl ring (e.g., replace Cl with F or Br) and piperidine hydroxyl group (e.g., esterification). Compare bioactivity data (e.g., IC, logP) to identify pharmacophores. Molecular docking (e.g., AutoDock Vina) can predict binding modes to target proteins like serotonin receptors .
Q. What computational methods predict the compound’s physicochemical properties and metabolic stability?
- Methodological Answer :
- ADME prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions.
- Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites, aiding in derivatization strategies .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer : Conduct meta-analysis to identify variables (e.g., cell line heterogeneity, assay protocols). Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays). For impurities, employ LC-MS to confirm compound integrity and quantify byproducts (e.g., dechlorinated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
